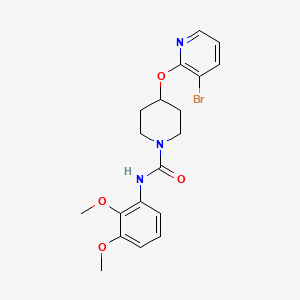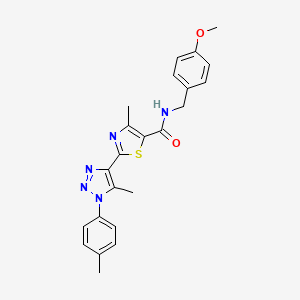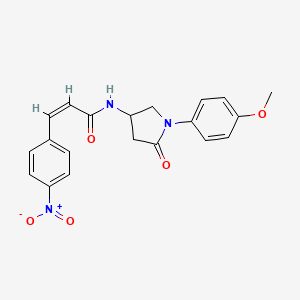
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
A notable aspect of research on this compound involves its synthesis and the exploration of its chemical reactivity. For instance, the synthesis of related compounds has been achieved through various chemical reactions, including the Mannich reaction, which is used to create a wide range of compounds with potential antimicrobial activities (Fandaklı et al., 2012). Such synthetic pathways are crucial for developing new pharmaceuticals and materials.
Antimicrobial Activity
The synthesized compounds, especially those obtained through the Mannich reaction, have been screened for antimicrobial activities. It has been found that some of these compounds exhibit significant activity against various microorganisms, which could be beneficial in developing new antimicrobial agents (Fandaklı et al., 2012). This highlights the potential of such compounds in addressing global health challenges related to microbial infections.
Application in Metal-Organic Frameworks (MOFs)
Research has also extended into the use of similar compounds in the construction of metal-organic frameworks (MOFs), which are materials known for their porosity and potential applications in gas storage, separation, and catalysis (Ahmad et al., 2012). The flexible and rigid nitrogen-based ligands derived from such compounds provide a pathway to synthesize novel MOFs with unique properties.
Novel Carbonylation Reactions
The compound has also been involved in studies related to novel carbonylation reactions, where it acts as a precursor in the catalytic processes involving carbon monoxide (CO) and ethylene, leading to new carbonylated products. This showcases the compound's utility in organic synthesis and potential industrial applications (Ishii et al., 1997).
Drug Discovery and Development
In the realm of drug discovery, derivatives of this compound have been synthesized and evaluated for their in vivo activity against specific targets, such as Mycobacterium tuberculosis. This illustrates the compound's role in the development of new therapeutic agents, particularly in treating infectious diseases (Shindikar et al., 2005).
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-4-35-27(34)30-15-13-29(14-16-30)25(21-10-8-19(2)9-11-21)24-23(32)17-20(3)31(26(24)33)18-22-7-5-6-12-28-22/h5-12,17,25,32H,4,13-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAOZEOEBJRFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)


![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)

![2-[4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-oxophthalazin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2980530.png)


![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2980533.png)



![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2980540.png)

